B1576883 Dybowskin-3 , Brevinin-2DYc

Dybowskin-3 , Brevinin-2DYc

Cat. No.: B1576883
Attention: For research use only. Not for human or veterinary use.
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Description

Dybowskin-3 is an antimicrobial peptide (AMP) isolated from the skin secretions of Rana dybowskii, a frog species native to Northeast Asia. Structurally, it belongs to the Brevinin-2 family, characterized by a conserved N-terminal region and a C-terminal "Rana box" motif (Cys-Lys-X-Cys) linked via a disulfide bond . Dybowskin-3 shares seven highly conserved amino acid residues with other Brevinin-2 peptides, which are critical for its α-helical stability and membrane-disruptive activity against pathogens .

Brevinin-2DYc is a synthetic variant of the Brevinin-2 family, optimized for enhanced antimicrobial efficacy. It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Its MIC (minimum inhibitory concentration) values range from 32.3 μM (for S. aureus) to 82.5 μM (for C. albicans), as shown in experimental studies .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFDVVKGVLKGVGKNVAGSLLEQLKCKLSGGC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The Brevinin-2 family shares a conserved α-helical structure and the Rana box motif, which facilitate membrane pore formation in microbial targets. However, variations in amino acid sequences, hydrophobicity, and charge distribution significantly influence their antimicrobial potency, selectivity, and hemolytic activity. Below is a comparative analysis of Dybowskin-3, Brevinin-2DYc, and other Brevinin-2 analogs:

Table 1: Key Properties of Dybowskin-3, Brevinin-2DYc, and Related Peptides

Compound MIC (S. aureus) MIC (E. coli) MIC (C. albicans) Hemolytic Activity (HC50) Key Structural Features
Dybowskin-3 ~8–16 μM* ~16–32 μM* ~32–64 μM* Moderate (~50 μM) Conserved Rana box; high helical stability
Brevinin-2DYc 32.3 μM 37.5 μM 82.5 μM High (~25 μM) Extended C-terminal; cationic charge
Brevinin-2-OW2 4.9 μM 3.3–6.6 μM 28.7 μM Low (>100 μM) Short sequence; low hydrophobicity
Brevinin-2-OA3 6.7 μM 3–13 μM 31.5 μM Moderate (~75 μM) High hydrophobic moment
Brevinin-2RE1 35.9 μM 20–50 μM 103.8 μM Very High (~15 μM) Long helical domain; amphipathic structure

Key Findings

Potency Against Pathogens :

  • Brevinin-2-OW2 demonstrates the highest potency (MIC: 3.3–6.6 μM for E. coli), likely due to its shorter sequence and optimized charge distribution, which enhances microbial membrane penetration .
  • Dybowskin-3, while less potent than Brevinin-2-OW2, shows balanced activity across bacterial and fungal strains, attributed to its conserved residues stabilizing the α-helix .

This correlates with their extended hydrophobic regions, which disrupt eukaryotic membranes . Dybowskin-3 and Brevinin-2-OA3 show moderate hemolysis, suggesting a better therapeutic index for systemic applications .

Structural Determinants of Activity :

  • Hydrophobicity : Higher hydrophobic moments (e.g., Brevinin-2-OA3) improve antimicrobial activity but increase hemolysis .
  • Cationic Charge : Positively charged residues (e.g., lysine in Brevinin-2DYc) enhance binding to negatively charged microbial membranes .
  • Stability : Dybowskin-3’s conserved residues and disulfide bonds confer protease resistance, a critical advantage in vivo .

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